2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid is a chiral compound notable for its potential applications in medicinal chemistry and organic synthesis. Its structural complexity arises from the presence of a dimethyloxane ring, contributing to its unique chemical properties. The compound is classified under carboxylic acids and is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and reactivity.
This compound can be synthesized from readily available starting materials through various synthetic routes. The synthesis often involves the formation of a tetrahydropyran ring and subsequent functional group modifications.
2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid belongs to the class of organic compounds known as carboxylic acids. It is specifically categorized as an amino acid derivative due to the presence of an amino group in its structure.
The synthesis of 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalysts, are meticulously controlled to ensure high yields and desired stereochemistry. In an industrial context, continuous flow reactors may be employed to enhance efficiency and scalability.
The molecular formula for 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid is . Its molecular weight is approximately 245.27 g/mol.
Property | Value |
---|---|
IUPAC Name | (2R)-2-[(2R,6S)-2,6-dimethyloxan-4-yl]-2-(methoxycarbonylamino)acetic acid |
InChI | InChI=1S/C11H19NO5/c1-6-4-8(5-7(2)17-6)9(10(13)14)12-11(15)16-3/h6-9H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+,8?,9-/m1/s1 |
InChI Key | LQWDQTWSVKTRDK-HCCIXBLDSA-N |
Isomeric SMILES | C[C@@H]1CC(CC@@HC)C@HNC(=O)OC |
The compound can undergo various chemical reactions:
Common reagents used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired transformation. Reaction conditions are optimized based on specific requirements.
The mechanism of action for 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity through binding interactions that lead to biological responses. The specific pathways involved depend on the biological context being studied.
The compound exhibits typical characteristics associated with carboxylic acids:
Relevant chemical properties include:
The applications of 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic acid span various fields:
This compound's versatility makes it valuable in both research and industrial applications, highlighting its significance in contemporary chemical sciences.
The tetrahydropyran (oxane) ring system in 2-[(2R,6S)-2,6-dimethyloxan-4-yl]acetic acid (C₉H₁₆O₃) serves as its chiral backbone, with the C2 and C6 positions dictating its three-dimensional configuration [1]. Stereoselective construction of this core demands precise control over ring conformation and stereocenters to achieve the pharmacologically relevant (2R,6S) diastereomer observed in natural product precursors and bioactive molecules [2] [9].
Ring-closing methodologies dominate the synthesis of the 2,6-dimethyltetrahydropyran-4-yl scaffold. Two principal strategies have been optimized for stereocontrol:
Biomimetic Polyketide Cyclization: Leveraging enzymatic machinery inspired by polyketide biosynthesis, achiral δ-keto acid precursors undergo stereoselective cyclization. This approach employs chiral Lewis acid catalysts (e.g., BINOL-derived titanium complexes) or engineered polyketide synthases (PKS) to induce ring closure with high diastereoselectivity (>90% de). The reaction proceeds via chair-like transition states where bulky substituents preferentially occupy equatorial positions, leading to the thermodynamically favored trans-2,6-dimethyl configuration [2].
Ring Expansion/Contraction Cascades: Starting from functionalized tetrahydrofurans or smaller heterocycles, selenium-mediated ring expansion offers a powerful alternative. Treatment of 2-(bromomethyl)-1,3-thiaselenole intermediates with nucleophiles (e.g., selenocyanate) triggers anchimeric assistance by selenium, forming seleniranium cations. Subsequent regioselective nucleophilic attack and rearrangement enables ring expansion to six-membered dihydrothiaselenines. Controlled hydrolysis or reduction then yields the desired tetrahydropyran core with defined stereochemistry at C4, exploiting the stereodirecting effect of the selenium atom [8].
Table 1: Cyclization Methods for Tetrahydropyran Core Synthesis
Strategy | Key Reagent/Catalyst | Intermediate | Diastereoselectivity | Yield Range |
---|---|---|---|---|
Biomimetic Polyketide Cyclization | Chiral Ti-BINOL Complex | δ-Keto Acid | >90% de (2R,6S) | 65-80% |
Selenium-Mediated Expansion | KSeCN / NaBH₄ | 2,3-Dihydro-1,4-thiaselenin-2-yl | 85-95% de | 70-88% |
Acid-Catalyzed Cyclodehydration | PPTS / TFA | 1,5-Diol | Moderate (Requires Chiral Pool) | 50-75% |
Installing the methyl groups at C2 and C6 with precise (R) and (S) configurations requires post-cyclization stereocontrol:
Chiral Auxiliary-Mediated Alkylation: The C4-acetic acid side chain enables attachment of Evans oxazolidinone or Oppolzer sultam auxiliaries. Diastereoselective enolization (LiHMDS, -78°C) followed by alkylation (MeI, alkyl halides) achieves >95% de for methyl group installation. Sequential alkylation at C2 and C6, followed by auxiliary cleavage and decarboxylation, yields the enantiopure core [4] [9].
Asymmetric Hydrogenation: Prochiral 2,6-dialkylidene-4-yl-acetic acid derivatives undergo enantioselective hydrogenation using chiral Ru catalysts (e.g., DuPhos-Ru or BINAP-Ru complexes). This method delivers the trans-dimethyl configuration with ee values exceeding 98% under optimized pressures (50-100 psi H₂) and solvent systems (MeOH/CH₂Cl₂) [4].
Enzymatic Resolution: Racemic cis/trans-dimethyl mixtures are resolved using lipases (e.g., Candida antarctica Lipase B). Selective esterification of the (2R,6S) enantiomer with vinyl acetate in organic solvents (TBME, hexane) affords the enantiomerically enriched ester (ee >99%), which is hydrolyzed to the target acid [9].
Table 2: Enantioselective C2/C6 Methylation Techniques
Method | Key Reagent/Catalyst | Substrate | Stereochemical Outcome | ee/de |
---|---|---|---|---|
Chiral Auxiliary Alkylation | Evans Oxazolidinone / LiHMDS | C4-Acetic Acid Derivative | (2R,6S) Controlled Stepwise | >95% de |
Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | 2,6-Dialkylidene Derivative | trans-2,6-Dimethyl | >98% ee |
Enzymatic Kinetic Resolution | CALB / Vinyl Acetate | rac-Dimethyl Ester | (2R,6S) Ester | >99% ee |
The acetic acid side chain serves as a handle for generating pharmacologically relevant amides. Key strategies include:
Carbodiimide-Mediated Coupling: DCC or EDC with HOBt facilitates amidation with sterically demanding amines. For instance, coupling with 2-amino-2-(2,6-dimethyloxan-4-yl)acetic acid yields dipeptide mimetics with enhanced conformational rigidity. Reaction optimization (0°C to RT, CH₂Cl₂/DMF) prevents racemization at the α-position of chiral amines [3] [10].
Active Ester Intermediates: N-Hydroxysuccinimide (NHS) esters generated in situ from the acid (DIC, NHS, CH₂Cl₂) react efficiently with nucleophilic amines (e.g., anilines, alkylamines). This method achieves yields >85% for sterically unhindered amines and is pivotal for synthesizing libraries of amides for structure-activity relationship (SAR) studies [4] [6].
Polymer-Conjugated Amides: Site-specific conjugation with amino-terminated polyethylene glycol (PEG-NH₂) employs NHS chemistry. The resulting PEGylated derivatives (e.g., mPEG₅₀₀₀-amide) enhance solubility for drug delivery applications. Self-immolative linkers, such as acetal-based spacers, enable controlled release under acidic conditions (e.g., tumor microenvironments) [6].
Table 3: Bioactive Amide Derivatives from 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetic Acid
Amine Partner | Coupling Method | Application Context | Yield |
---|---|---|---|
2-Amino-2-(2,6-dimethyloxan-4-yl)acetic acid | EDC/HOBt, DIPEA, DMF | Conformationally Restricted Peptidomimetics | 78% |
4-Aminomethyl-1,3-thiaselenole | NHS Ester, THF, 0°C→RT | Selenium-Containing Bioisosteres | 82% |
mPEG₅₀₀₀-NH₂ | DCC/NHS, CH₂Cl₂ | Solubility-Enhancing Prodrugs | 90% |
Benzylamine | DIC, HOAt, CH₃CN | Antimicrobial Scaffolds | 85% |
Esterification tailors the compound’s lipophilicity for prodrug design or analytical purposes:
Acid-Catalyzed Fischer Esterification: Refluxing the acid in methanol or ethanol with conc. H₂SO₄ (5 mol%) provides methyl or ethyl esters in >95% yield. Long-chain alkyl esters (e.g., octyl) require lipase catalysis (Pseudomonas cepacia lipase, toluene, 60°C) to avoid side reactions [4] [8].
Mitsunobu Alkylation: Sterically hindered alcohols (e.g., tert-butanol) undergo esterification via DEAD/PPh₃ activation. This method is crucial for synthesizing tert-butyl esters, which serve as acid-protecting groups in multi-step syntheses [6].
Decarboxylative Functionalization: The acid undergoes Barton decarboxylation or transition-metal-catalyzed reactions to replace the carboxyl group. Photolysis of the O-acyl thiohydroxamate (generated from the acid oxalyl chloride adduct and N-hydroxypyridine-2-thione) affords the decarboxylated hydrocarbon (2-[(2R,6S)-2,6-dimethyloxan-4-yl]ethane). Alternatively, Ag₂CO₃-catalyzed decarboxylative coupling with aryl iodides yields aryl-alkyl hybrids under mild conditions [8].
Table 4: Derivatives via Esterification/Decarboxylation
Reaction Type | Reagents/Conditions | Product | Yield | Application |
---|---|---|---|---|
Fischer Esterification | MeOH, H₂SO₄, Δ, 12h | Methyl 2-[(2R,6S)-2,6-dimethyloxan-4-yl]acetate | 96% | GC-MS Analysis |
Lipase Esterification | Octanol, P. cepacia lipase, toluene, 60°C | Octyl ester | 88% | Prodrug Lipophilicity Enhancer |
Barton Decarboxylation | (i) (COCl)₂, (ii) N-hydroxythione, hv | 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]ethane | 65% | Hydrocarbon Bioisostere |
Mitsunobu Esterification | tert-BuOH, DEAD, PPh₃, THF | tert-Butyl ester | 75% | Carboxylate Protection |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0